1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

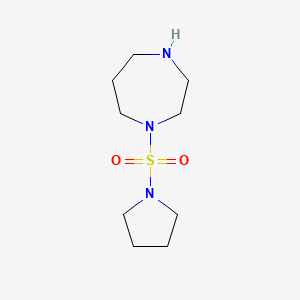

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-pyrrolidin-1-ylsulfonyl-1,4-diazepane , which precisely describes the molecular architecture according to established nomenclature rules. This designation reflects the compound's core structure consisting of a 1,4-diazepane ring system where the nitrogen atom at position 1 is substituted with a pyrrolidin-1-ylsulfonyl group. The pyrrolidine moiety is attached through its nitrogen atom to a sulfonyl group, which in turn is bonded to the diazepane nitrogen.

The molecular structure can be represented through multiple standardized formats. The Simplified Molecular Input Line Entry System representation is C1CCN(C1)S(=O)(=O)N2CCCNCC2 , which provides a linear notation that captures the complete connectivity pattern. The International Chemical Identifier string InChI=1S/C9H19N3O2S/c13-15(14,11-6-1-2-7-11)12-8-3-4-10-5-9-12/h10H,1-9H2 offers a more comprehensive structural description that includes stereochemical and connectivity information. The corresponding International Chemical Identifier Key FEQGGUDCNSGJFR-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

The structural representation reveals that the compound contains three distinct nitrogen atoms: two within the diazepane ring and one within the pyrrolidine ring. The sulfonyl group contains two oxygen atoms double-bonded to the central sulfur atom, creating a tetrahedral geometry around the sulfur center. The diazepane ring adopts a seven-membered conformation with nitrogen atoms at positions 1 and 4, while the pyrrolidine ring maintains its characteristic five-membered saturated heterocyclic structure.

| Structural Parameter | Value | Description |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | Single nitrogen hydrogen in diazepane ring |

| Hydrogen Bond Acceptor Count | 5 | Two sulfonyl oxygens and three nitrogen atoms |

| Rotatable Bond Count | 2 | Bonds allowing free rotation |

| Exact Mass | 233.11979803 Da | Precise molecular mass |

| XLogP3-AA | -0.4 | Lipophilicity parameter |

属性

IUPAC Name |

1-pyrrolidin-1-ylsulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2S/c13-15(14,11-6-1-2-7-11)12-8-3-4-10-5-9-12/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQGGUDCNSGJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

- Molecular Formula : C8H15N3O2S

- CAS Number : 1038274-17-7

- Molecular Weight : 189.29 g/mol

This compound features a diazepane ring substituted with a pyrrolidinylsulfonyl group, which may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets such as receptors and enzymes. The sulfonyl group enhances the compound's reactivity and binding affinity, potentially leading to significant pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, which could be beneficial in conditions like arthritis or other inflammatory diseases.

- CNS Activity : Given the diazepane structure, it may possess psychoactive properties, warranting exploration in neuropharmacology.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| CNS activity | Potential anxiolytic effects |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the compound's anti-inflammatory properties involved in vitro assays where it was shown to reduce the secretion of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) from activated macrophages. This suggests a mechanism that could be harnessed for therapeutic applications in chronic inflammatory diseases.

Case Study 3: Neuropharmacological Assessment

Research involving animal models indicated that administration of this compound resulted in decreased anxiety-like behaviors in tests such as the elevated plus maze. These findings support the hypothesis that this compound may have anxiolytic effects.

化学反应分析

Sulfonamide Reactivity

The pyrrolidinylsulfonyl group introduces sulfonamide chemistry, which typically undergoes nucleophilic substitution or acid-catalyzed hydrolysis under specific conditions.

-

Nucleophilic Substitution :

The sulfonyl group can act as a leaving group in reactions with nucleophiles (e.g., amines, alkoxides). For example:This reaction is analogous to sulfonamide substitutions observed in benzenesulfonamides .

-

Hydrolysis :

Acidic or basic conditions may cleave the sulfonamide bond. For instance, strong acids (e.g., HCl) can protonate the sulfonamide nitrogen, leading to hydrolysis:Similar behavior is documented for sulfonamide derivatives in medicinal chemistry .

Diazepane Ring Reactivity

The 1,4-diazepane core exhibits typical seven-membered heterocyclic behavior:

Ring-Opening Reactions

-

Acid-Catalyzed Ring Contraction :

Under acidic conditions, diazepanes may undergo ring contraction. For example, pyrazolodiazepinones in acidic media contract to six-membered rings . This suggests potential acid-mediated rearrangements for 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane. -

Oxidation :

The tertiary amine in the diazepane ring can oxidize to form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Substitution Reactions

-

Alkylation/Acylation :

The diazepane nitrogen can react with alkyl halides or acyl chlorides. For example:Similar reactivity is observed in 1-benzyl-5-methyl-1,4-diazepane derivatives.

Tautomerism and Dynamic Equilibria

Diazepanes often exhibit prototropic tautomerism. For instance, pyrazolo[3,4-d] diazepin-8-one undergoes dynamic equilibria between tautomers in solution, complicating NMR identification . While not directly studied for this compound, such equilibria may influence its reactivity.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences among 1,4-diazepane derivatives:

Key Observations :

- Sulfonyl Derivatives: Piperidinyl and morpholinyl sulfonyl groups increase molecular weight compared to aryl-substituted diazepanes.

- Aryl Substituents : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhance binding affinity to receptors like nAChR and D3 . For example, 1-(3-trifluoromethylphenyl)-1,4-diazepane showed 53% synthesis yield and activity at D3 receptors .

- Synthesis Challenges : Piperidinylsulfonyl derivatives are discontinued commercially , suggesting synthetic or stability issues, which may extend to pyrrolidinyl analogs.

Pharmacological Activity

Nicotinic Acetylcholine Receptor (nAChR) Binding

- 1-(Pyridin-3-yl)-1,4-diazepane (Compound 1) binds to nAChR with an EC₅₀ of ~1 μM, acting as a partial agonist. Substitutions at the pyridine R1 position (e.g., ethoxy or phenyl in Compounds 2 and 3) modulate efficacy by altering steric interactions with the receptor’s C-loop .

- 1-(5-Ethoxypyridin-3-yl)-1,4-diazepane (Compound 2) and 1-(5-phenylpyridin-3-yl)-1,4-diazepane (Compound 3) showed reduced binding affinity compared to the parent compound, highlighting the sensitivity of nAChR to steric bulk .

Dopamine and Serotonin Receptor Activity

- 1-(3-Trifluoromethylphenyl)-1,4-diazepane demonstrated selectivity for D3 receptors, with a molecular ion peak at m/z 245.85 .

准备方法

General Synthetic Strategy Overview

The synthesis of 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane generally follows these key steps:

- Formation of the 1,4-diazepane core : This seven-membered heterocycle with two nitrogen atoms is typically prepared via cyclization reactions involving appropriate diamine precursors.

- Introduction of the sulfonyl group : Sulfonylation of the diazepane nitrogen with pyrrolidinylsulfonyl chloride or equivalent sulfonylating agents.

- Purification and characterization : Crystallization or chromatographic methods to isolate the target compound in pure form.

Preparation of 1,4-Diazepane Core

While direct literature on the exact preparation of this compound is limited, closely related diazepane derivatives are synthesized through:

- Cyclization of diamine precursors : For example, reacting appropriate aminoalkyl chains under basic or catalytic conditions to form the diazepane ring.

- Use of sodium hydride (NaH) and inert solvents : Sodium hydride is employed as a strong base to deprotonate amines facilitating nucleophilic cyclization in solvents such as pyridine, dimethylformamide (DMF), or 2-methoxyethyl ether at elevated temperatures (60°C to 150°C).

Analytical Data and Reaction Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature | 0°C to 150°C | Varies by step; low temp for halogenation, high temp for cyclization |

| Solvents used | Pyridine, DMF, 2-methoxyethyl ether | Anhydrous, inert solvents preferred |

| Base used | Sodium hydride, triethylamine | For deprotonation and acid scavenging |

| Catalyst | Palladium on carbon (Pd/C) | For hydrogenation steps |

| Yield of diazepane intermediate | 70-86% | High yields reported in patent examples |

| Purification | Recrystallization from pyridine/water or isopropanol | Ensures high purity product |

Research Findings on Optimization

- Temperature control is critical to avoid side reactions, especially during halogenation and cyclization.

- Use of sodium hydride enables efficient deprotonation facilitating ring closure.

- Hydrogenation step improves product purity by reducing unsaturated intermediates.

- Recrystallization in mixed solvents enhances crystallinity and purity.

Summary Table of Preparation Method

| Stage | Reaction Type | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation | Aromatic halogenation | NaOH, Br2 | 0-75°C | ~86% | Formation of chlorinated pyridine |

| Amide formation | Acylation | Acid chloride, pyridine | 20-80°C | High | Precursor for cyclization |

| Cyclization | Base-mediated ring closure | NaH, 2-methoxyethyl ether | 120-135°C | Moderate to high | Diazepane core formation |

| Sulfonylation | Sulfonyl chloride reaction | Pyrrolidinylsulfonyl chloride, base | 0-25°C | High | Introduction of sulfonyl group |

| Hydrogenation | Catalytic reduction | Pd/C, H2, 50 PSI | Room temp | High | Purification step |

| Purification | Recrystallization | Pyridine/water, isopropanol | Ambient to reflux | - | Final product isolation |

常见问题

Q. What are the most reliable synthetic routes for 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane, and how can purity be optimized?

The synthesis typically involves sulfonylation of the diazepane core using pyrrolidine sulfonyl chloride derivatives. Key steps include:

- Coupling Reaction : Reacting 1,4-diazepane with 1-pyrrolidinylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to diazepane) and reaction time (12–18 hours) .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : - and -NMR to confirm sulfonamide linkage and pyrrolidine-diazepane conformation .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- X-ray Crystallography : Resolve steric effects of the sulfonyl group and diazepane ring puckering .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .

Q. What protocols ensure chemical stability during storage and experimental use?

- Storage : Lyophilized solid stored at -20°C under argon; solutions in DMSO (10 mM) used within 48 hours to prevent hydrolysis .

- Stability Testing : Accelerated degradation studies (pH 1–13 buffers, 40°C) monitored via HPLC to identify labile bonds (e.g., sulfonamide group) .

Q. How can researchers assess its potential biological activity?

- In Vitro Screening : Target binding assays (e.g., GABA receptors due to diazepane’s structural similarity to benzodiazepines) using fluorescence polarization .

- ADMET Profiling : Microsomal stability (human liver microsomes), plasma protein binding (ultrafiltration), and cytotoxicity (HEK-293 cell line) .

Advanced Research Questions

Q. How can computational tools improve reaction design and mechanistic understanding?

- Reaction Path Search : Use quantum chemical methods (e.g., IRC calculations) to map sulfonylation transition states and identify rate-limiting steps .

- Machine Learning : Train models on diazepane sulfonylation datasets to predict optimal solvents/catalysts (e.g., Bayesian optimization) .

- MD Simulations : Study solvation effects on intermediate stability in THF vs. DCM .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Normalize data using standardized assay conditions (e.g., IC values adjusted for pH/temperature variations) .

- Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Batch Effect Analysis : Compare synthesis batches using LC-MS to rule out impurity-driven discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core Modifications : Synthesize analogs with (a) substituted pyrrolidine (e.g., methyl groups at C3) or (b) varying sulfonyl linkers (e.g., thiophene sulfonamide) .

- 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with GABA binding affinity .

- Fragment-Based Screening : Identify critical pharmacophores via X-ray crystallography of receptor-ligand complexes .

Q. What experimental designs address low yields in large-scale synthesis?

- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) using a 2 factorial approach to identify synergistic effects .

- Flow Chemistry : Continuous flow reactors with in-line IR monitoring to enhance mixing and heat transfer .

- Catalyst Screening : Evaluate Pd/C vs. enzyme-mediated sulfonylation for greener protocols .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。